molecular formula C5H7N3O3 B148033 Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate CAS No. 137156-41-3

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

Cat. No. B148033
CAS RN: 137156-41-3
M. Wt: 157.13 g/mol
InChI Key: FIRHQRGFVOSDDY-UHFFFAOYSA-N
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Description

Ethyl 1-Hydroxy-1H-1,2,3-triazole-4-carboxylate is a chemical compound with the molecular formula C5H7N3O3 . It is a solid substance that appears white to almost white in color . It is used as a triazole-based coupling reagent in solid-phase peptide synthesis with Fmoc-protected amino acids .


Synthesis Analysis

The synthesis of related 1H-1,2,3-triazole-4-carboxylic acids, including the formation of ethyl 5- (diethoxymethyl)-1- (4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, has been achieved through a two-step process starting from 1-azido-4-ethoxybenzene.


Molecular Structure Analysis

The molecular structure of Ethyl 1-Hydroxy-1H-1,2,3-triazole-4-carboxylate is represented by the linear formula C5H7N3O3 .


Chemical Reactions Analysis

As a triazole-based coupling reagent, Ethyl 1-Hydroxy-1H-1,2,3-triazole-4-carboxylate is used in solid-phase peptide synthesis with Fmoc-protected amino acids .


Physical And Chemical Properties Analysis

Ethyl 1-Hydroxy-1H-1,2,3-triazole-4-carboxylate is a solid substance that appears white to almost white in color . It has a molecular weight of 157.13 . The melting point ranges from 103.0 to 107.0 °C . It is soluble in methanol .

Scientific Research Applications

Safety and Hazards

Ethyl 1-Hydroxy-1H-1,2,3-triazole-4-carboxylate is classified as a dangerous substance. It has hazard statements H228-H315-H319-H335, indicating that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

ethyl 1-hydroxytriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-2-11-5(9)4-3-8(10)7-6-4/h3,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRHQRGFVOSDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60414861
Record name Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

CAS RN

137156-41-3
Record name Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
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Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
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Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
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Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
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Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
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Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

Q & A

Q1: What is Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate and what is it used for?

A1: Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a novel coupling reagent used in peptide synthesis []. It was specifically designed and employed in the first reported total chemical synthesis of deglycosylated human erythropoietin [].

Q2: How does Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate work as a coupling reagent in peptide synthesis?

A2: While the exact mechanism of action is not detailed in the provided abstracts, Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is used in conjunction with diisopropylcarbodiimide for carboxyl activation during peptide coupling []. This suggests it likely acts as a carboxyl activating agent, facilitating the formation of an amide bond between two amino acids.

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